molecular formula C9H13NOS B3199504 2-((3-Methoxyphenyl)thio)ethanamine CAS No. 1016877-42-1

2-((3-Methoxyphenyl)thio)ethanamine

Cat. No. B3199504
Key on ui cas rn: 1016877-42-1
M. Wt: 183.27 g/mol
InChI Key: USPPRAOYKHROEO-UHFFFAOYSA-N
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Patent
US08618282B2

Procedure details

A mixture of 3-methoxybenzenethiol (5 g), 2-chloroethylamine hydrochloride (1.1 eq.) and Cs2CO3 (2.2 eq.) in CH3CN (60 mL) was stirred at 60° C. for 20 h. To the reaction mixture, EtOAc (100 mL) was added, and washed with H2O (2×30 mL). The organic phase was concentrated under reduced pressure to give product 20 (Yield: 6.2 g, 95%), which appeared to be pure by TLC and NMR and was used for the next step reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([SH:9])[CH:6]=[CH:7][CH:8]=1.Cl.Cl[CH2:12][CH2:13][NH2:14].C([O-])([O-])=O.[Cs+].[Cs+].CCOC(C)=O>CC#N>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:9][CH2:12][CH2:13][NH2:14])[CH:6]=[CH:7][CH:8]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C=CC1)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCCN
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
60 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O (2×30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)SCCN
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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